molecular formula C8H19N B7766582 Octylamine CAS No. 68037-94-5

Octylamine

Cat. No.: B7766582
CAS No.: 68037-94-5
M. Wt: 129.24 g/mol
InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Description

C8H19N . It is a primary amine with an eight-carbon alkyl chain attached to an amino group. Octylamine is a colorless to slightly yellow liquid with a characteristic amine odor. It is used in various applications, including organic synthesis, pharmaceuticals, and as a surfactant.

Synthetic Routes and Reaction Conditions:

    From Octanol: One common method for synthesizing this compound involves the reaction of octanol with ammonia in the presence of a catalyst. This process typically requires high temperatures and pressures.

    From Octyl Halides: Another method involves the reaction of octyl halides (such as octyl chloride or octyl bromide) with ammonia or an amine. This nucleophilic substitution reaction is usually carried out in a solvent like ethanol or methanol.

    From Octanoic Acid: this compound can also be synthesized from octanoic acid through a two-step process involving the formation of octanamide, followed by reduction with a reducing agent like lithium aluminum hydride.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound is often produced by the catalytic hydrogenation of octanenitrile. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.

    Ammonolysis of Octyl Halides: Another industrial method involves the ammonolysis of octyl halides using ammonia gas in the presence of a catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form this compound oxide or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride are commonly used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, reaction with alkyl halides can produce secondary or tertiary amines.

    Acylation: this compound can react with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base like pyridine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, solvents like ethanol or methanol.

    Acylation: Acyl chlorides, anhydrides, bases like pyridine.

Major Products:

    Oxidation: this compound oxide, other oxidized derivatives.

    Reduction: Reduced this compound derivatives.

    Substitution: Secondary or tertiary amines.

    Acylation: Octylamides.

Chemistry:

    Synthesis of Surfactants: this compound is used as a precursor in the synthesis of surfactants, which are important in detergents and emulsifiers.

    Catalysis: It is used as a ligand in various catalytic reactions, including hydrogenation and polymerization.

Biology:

    Cell Culture: this compound derivatives are used in cell culture media to enhance cell growth and viability.

    Bioconjugation: It is used in the modification of biomolecules for bioconjugation and labeling studies.

Medicine:

    Pharmaceutical Intermediates: this compound is used as an intermediate in the synthesis of pharmaceuticals, including drugs and active pharmaceutical ingredients.

    Drug Delivery: It is used in the formulation of drug delivery systems to improve the solubility and bioavailability of drugs.

Industry:

    Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications, including oil and gas pipelines.

    Adhesives and Sealants: It is used in the formulation of adhesives and sealants to improve their performance and durability.

Mechanism of Action

Target of Action

Octylamine, also known as N-Octylamine or 1-Aminooctane , is a chemical compound primarily used in the synthesis of amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . It is also used in the synthesis of 2-cyano-N-octylacetamide by reacting with ethyl cyanoacetate . The primary targets of this compound are therefore the molecules it interacts with during these synthesis processes.

Mode of Action

The exact mode of action of this compound is dependent on the specific synthesis process it is involved in. For instance, in the synthesis of amphiphilic copolymers, this compound acts as a surfactant, reducing surface tension and facilitating the formation of the polymer coating . In the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate .

Biochemical Pathways

Its use is primarily industrial, in the synthesis of other compounds .

Pharmacokinetics

It is known to have a boiling point of 175-177 °c and a density of 0782 g/mL at 25 °C .

Result of Action

The result of this compound’s action is the successful synthesis of the desired compounds, such as amphiphilic copolymers for the polymer coating of QDs . These coated QDs can then be used in various applications, including biomedical imaging, photovoltaics, and light-emitting diodes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its vapor pressure is 1 mmHg at 20 °C, indicating that it can evaporate into the air under normal environmental conditions . This means that the synthesis processes involving this compound need to be carefully controlled to prevent loss of the compound and to ensure the safety of the workers .

Biochemical Analysis

Biochemical Properties

Octylamine plays a significant role in biochemical reactions. It is primarily used to synthesize amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble . This interaction with QDs is crucial for their use in various biochemical applications.

Cellular Effects

The effects of this compound on cells are largely dependent on its application. In the context of quantum dot synthesis, this compound-coated QDs can be used to label and track cells, influencing cellular processes such as endocytosis and exocytosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other molecules. For instance, in the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate . This reaction showcases this compound’s ability to participate in molecular binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, this compound is used to induce uniformity in the synthesis of uniform ultrathin metal sulfide nanostructures . Over time, these structures can exhibit changes in their properties due to the presence of this compound.

Comparison with Similar Compounds

    Hexylamine (C6H15N): A primary amine with a six-carbon alkyl chain. It has similar chemical properties but is less hydrophobic than octylamine.

    Decylamine (C10H21N): A primary amine with a ten-carbon alkyl chain. It is more hydrophobic than this compound and has higher boiling and melting points.

    Dodecylamine (C12H25N): A primary amine with a twelve-carbon alkyl chain. It is even more hydrophobic and has higher boiling and melting points compared to this compound.

Uniqueness of this compound: this compound strikes a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its eight-carbon alkyl chain provides sufficient hydrophobicity for use in surfactants and drug delivery systems, while its primary amine group allows for versatile chemical modifications. This combination of properties makes this compound a valuable compound in both research and industrial applications.

Properties

IUPAC Name

octan-1-amine
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InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
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InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN
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Molecular Formula

C8H19N
Record name OCTANAMINE
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Related CAS

142-95-0 (hydrochloride)
Record name Octylamine
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DSSTOX Substance ID

DTXSID8021939
Record name 1-Octanamine
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Molecular Weight

129.24 g/mol
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Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.96 [mmHg]
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CAS No.

111-86-4, 68037-94-5, 1173022-14-4
Record name OCTANAMINE
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Synthesis routes and methods

Procedure details

A mixture of 20.4 g of the white solid obtained in Intermediate Preparation Example 8, 6.4 g of n-octylamine, 80 g of methyl ethyl ketone and 0.8 g of pyridine was heated at a temperature of 70° C. and reacted with stirring for 10 hours. After cooling, the reaction mixture was added in 800 mL of methanol with stirring over 15 minutes, and the mixture was further stirred for one hour. A deposited solid was collected by filtration and dried in vacuo to obtain 28 g of a pale whitish yellow solid. The resulting compound had a molecular weight measured by high-performance liquid chromatography of 15,000.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
white solid
Quantity
20.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylamine
Reactant of Route 2
Octylamine
Reactant of Route 3
Octylamine
Reactant of Route 4
Octylamine
Reactant of Route 5
Octylamine
Reactant of Route 6
Octylamine
Customer
Q & A

ANone: The provided research papers do not delve into computational chemistry or QSAR modeling of octylamine.

ANone: The provided research focuses on laboratory-scale investigations and does not provide specific information regarding SHE regulations or risk assessments for this compound.

ANone: The provided research papers primarily focus on the chemical and material science aspects of this compound and do not contain information related to pharmacokinetics, pharmacodynamics, in vivo efficacy, toxicology, drug delivery, analytical method validation, or environmental impact.

ANone: The provided research highlights the use of this compound and similar long-chain amines in various applications, including:

  • Extractants: this compound and its derivatives are investigated for extracting metals like uranium, zirconium, and molybdenum from acidic solutions. [, , , , , ]
  • Surfactants: this compound's surface-active properties are utilized in the synthesis of nanoparticles and nanostructured materials. [, , , ]

ANone: The research showcases interdisciplinary applications of this compound in:

  • Chemistry and Materials Science: Combining this compound with metal precursors leads to the formation of unique nanostructures with tailored properties. [, , , ]
  • Chemistry and Chemical Engineering: this compound-based systems are explored for their potential in separation processes like metal extraction and recovery. [, , , , , , ]

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